Flurofamide

Description

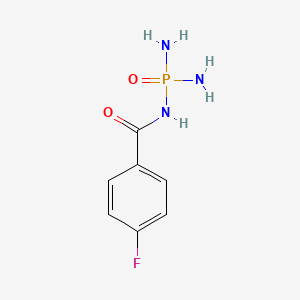

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

N-diaminophosphoryl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZFVMCWPLMLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NP(=O)(N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045654 | |

| Record name | Flurofamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70788-28-2 | |

| Record name | N-(Diaminophosphinyl)-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70788-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurofamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurofamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flurofamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flurofamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUROFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599XHU06GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flurofamide: A Technical Guide to its Mechanism of Action as a Potent Urease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) is a potent and specific inhibitor of bacterial urease. Its mechanism of action centers on the direct inhibition of this enzyme, which is critical for the survival and virulence of various pathogenic bacteria. By blocking the hydrolysis of urea into ammonia and carbon dioxide, flurofamide effectively mitigates the downstream pathological consequences of excessive ammonia production, including the formation of infection-induced urinary stones and the development of hyperammonemia. This technical guide provides an in-depth overview of the core mechanism of action of flurofamide, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Core Mechanism of Action: Urease Inhibition

Flurofamide's primary pharmacological effect is the potent and specific inhibition of bacterial urease. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea, a key step in the nitrogen metabolism of certain microorganisms. This enzymatic activity is a significant virulence factor for several pathogens, including Proteus mirabilis, a common cause of urinary tract infections, and Ureaplasma species, which can lead to hyperammonemia, particularly in immunocompromised individuals.

The inhibition of urease by flurofamide leads to a reduction in ammonia production. This has two major therapeutic implications:

-

Prevention of Infection-Induced Urinary Stones: In the urinary tract, the ammonia produced by urease-positive bacteria, such as Proteus mirabilis, increases the urinary pH. This alkaline environment promotes the precipitation of magnesium ammonium phosphate (struvite) and calcium phosphate (apatite), leading to the formation of infection-induced urinary stones. By inhibiting urease, flurofamide prevents the rise in urinary pH, thereby retarding the formation of these stones.[1]

-

Treatment of Hyperammonemia: In conditions such as Ureaplasma-induced hyperammonemia, excessive ammonia production can overwhelm the body's detoxification capacity, leading to life-threatening neurological complications. Flurofamide's inhibition of urease directly reduces the systemic ammonia load, offering a targeted therapeutic approach.[2][3][4]

Flurofamide has been shown to be approximately 1000 times more potent than acetohydroxamic acid, another urease inhibitor, in inhibiting the urease of intact P. mirabilis cells.[1]

Signaling Pathway: Direct Enzyme Inhibition

The mechanism of flurofamide does not involve the modulation of complex intracellular signaling cascades. Instead, it acts as a direct inhibitor of the urease enzyme. The following diagram illustrates this direct inhibitory action and its downstream consequences.

Caption: Direct inhibition of bacterial urease by flurofamide.

Quantitative Data

The inhibitory activity of flurofamide has been quantified against various bacterial species. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Flurofamide

| Bacterial Species | Parameter | Value | Reference |

| Proteus mirabilis | I50 | 1.08 x 10⁻⁸ M | [1] |

| Ureaplasma parvum | Minimum Urease Inhibitory Concentration (MIC) | ≤2 µM | [2][3][4] |

| Ureaplasma urealyticum | Minimum Urease Inhibitory Concentration (MIC) | ≤2 µM | [2][3][4] |

| Bovine Ureaplasma isolates | Minimum Inhibitory Concentration (MIC) | 0.0125 to 0.2 µg/mL | [5] |

| Bovine Ureaplasma isolates | Minimum Lethal Concentration (MLC) | ≤0.1 to 3.2 µg/mL | [5] |

Table 2: In Vivo Efficacy of Flurofamide

| Animal Model | Condition | Dosage | Outcome | Reference |

| Rat | P. mirabilis-induced urinary stones | 4.7 mg/kg (oral) | Retarded stone formation | [1] |

| Mouse | U. parvum-induced hyperammonemia (Prophylaxis) | 6 mg/kg (intraperitoneal) 1 hr before infection | Significantly lower blood ammonia levels at 24 hr (10.9 ± 4.0 µmol/L vs. 26.5 ± 17.7 µmol/L in untreated) | [2][3][4] |

| Mouse | U. parvum-induced hyperammonemia (Treatment) | 6 mg/kg (intraperitoneal) 24 hr after infection | 56.4 ± 17.1% reduction in blood ammonia levels 6 hr post-treatment (vs. 9.1 ± 33.5% reduction in untreated) | [2][3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the efficacy of flurofamide.

Urease Inhibition Assay in Proteus mirabilis

This protocol is adapted from the methodology used to determine the I50 of flurofamide against intact P. mirabilis cells.[1]

Objective: To quantify the inhibition of urease activity in whole bacterial cells by flurofamide.

Materials:

-

Proteus mirabilis cell suspension

-

Flurofamide solutions of varying concentrations

-

0.2 M Tris buffer (pH 8.0) containing 0.1 M NaCl

-

0.83 M Urea solution

-

Ammonia quantification reagent (e.g., Berthelot's reagent)

-

Spectrophotometer

-

Shaking water bath at 37°C

-

25 mL glass-stoppered Erlenmeyer flasks

Procedure:

-

Preparation of Reaction Mixture: In a 25 mL Erlenmeyer flask, combine 1.0 mL of 0.2 M Tris buffer, 1.0 mL of the flurofamide solution (or distilled water for control), and 0.2 mL of the P. mirabilis cell suspension.

-

Pre-incubation: Incubate the flasks at 37°C in a shaking water bath for 40 minutes.

-

Initiation of Urease Reaction: Add 0.3 mL of 0.83 M urea solution to each flask, mix, and incubate for exactly 5 minutes at 37°C in the shaking water bath.

-

Termination of Reaction and Ammonia Measurement: Stop the reaction (e.g., by rapid cooling or addition of a stopping reagent) and measure the amount of ammonia produced using a suitable colorimetric method, such as the Berthelot's reagent, with spectrophotometric reading.

-

Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the ammonia concentration in the flurofamide-treated samples to the control samples. The I50 value is determined by plotting the percent inhibition against the logarithm of the flurofamide concentration.

Caption: Experimental workflow for the urease inhibition assay.

In Vivo Efficacy Study in a Mouse Model of Hyperammonemia

This protocol is based on studies evaluating the prophylactic and therapeutic effects of flurofamide in a Ureaplasma parvum-induced hyperammonemia mouse model.[2][3][4]

Objective: To assess the ability of flurofamide to prevent and treat hyperammonemia in vivo.

Animal Model: Immunosuppressed mice.

Materials:

-

Ureaplasma parvum culture

-

Flurofamide solution for injection

-

Saline (vehicle control)

-

Blood ammonia measurement kit

Procedure (Prophylaxis):

-

Administer a single intraperitoneal injection of flurofamide (6 mg/kg) to the treatment group of mice. Administer an equivalent volume of saline to the control group.

-

One hour after the injection, infect the mice with U. parvum.

-

At 24 hours post-infection, collect blood samples from both groups.

-

Measure blood ammonia levels and compare the results between the flurofamide-treated and control groups.

Procedure (Treatment):

-

Infect mice with U. parvum.

-

At 24 hours post-infection, measure baseline blood ammonia levels.

-

Administer a single intraperitoneal injection of flurofamide (6 mg/kg) to the treatment group. Administer saline to the control group.

-

At 6 hours post-treatment, collect blood samples from both groups.

-

Measure blood ammonia levels and compare the percentage reduction from baseline between the two groups.

Caption: Workflow for in vivo hyperammonemia studies.

Conclusion

Flurofamide is a highly effective inhibitor of bacterial urease, with a clear and direct mechanism of action. Its potency has been demonstrated in vitro and its therapeutic potential has been validated in preclinical models of infection-induced urinary stones and hyperammonemia. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of flurofamide and other urease inhibitors. Future investigations could focus on elucidating the precise binding kinetics, including the determination of the Ki value, and exploring its efficacy in clinical settings.

References

- 1. ovid.com [ovid.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Flurofamide Prevention and Treatment of Ureaplasma-Induced Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flurofamide Prevention and Treatment of Ureaplasma-Induced Hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The failure of flurofamide to control ureaplasma in bovine semen - PubMed [pubmed.ncbi.nlm.nih.gov]

Flurofamide as a Bacterial Urease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, Proteus mirabilis, and Ureaplasma urealyticum. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease enables bacterial survival in acidic environments, contributes to the formation of infectious urinary stones, and is implicated in hyperammonemia. Flurofamide (N-(diaminophosphinyl)-4-fluorobenzamide) has emerged as a potent, slow-binding inhibitor of bacterial urease. This technical guide provides an in-depth overview of flurofamide, summarizing its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-bacterial therapies targeting urease.

Introduction

Bacterial ureases are key targets for antimicrobial drug development due to their essential role in the pathogenesis of various infections. The production of ammonia by urease neutralizes acidic environments, facilitating the colonization of the gastric mucosa by Helicobacter pylori and contributing to peptic ulcer disease.[1][2] In the urinary tract, urease-producing bacteria like Proteus mirabilis elevate urine pH, leading to the precipitation of struvite and carbonate apatite crystals and the formation of infection-induced urinary stones.[3][4] Furthermore, urease activity from Ureaplasma species can lead to life-threatening hyperammonemia, particularly in immunocompromised individuals.[5][6]

Flurofamide is a potent inhibitor of bacterial urease, demonstrating significantly greater activity than the first-generation urease inhibitor acetohydroxamic acid.[3][4] Its efficacy has been demonstrated against a range of urease-producing bacteria, making it a valuable tool for studying urease function and a promising candidate for therapeutic development. This guide details the current understanding of flurofamide's action and provides practical information for its scientific evaluation.

Mechanism of Action

Flurofamide acts as a slow-binding inhibitor of bacterial urease.[1] As a phosphorodiamidate, its mechanism of inhibition is believed to involve the covalent but reversible modification of the nickel ions within the enzyme's active site.[1][7] The diaminophosphinyl group of flurofamide likely interacts with the bi-nickel center of the urease, disrupting the catalytic hydrolysis of urea.[7] This inhibition is time-dependent and demonstrates high potency.[1]

dot

Caption: Mechanism of urease inhibition by flurofamide.

Quantitative Data

The inhibitory activity of flurofamide has been quantified against various bacterial species using different metrics. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Flurofamide

| Bacterial Species | Assay Parameter | Value | Reference(s) |

| Helicobacter pylori | ED50 (Acid Protection) | ~100 nM | [1] |

| Proteus mirabilis (intact cells) | Potency vs. Acetohydroxamic Acid | ~1000x more potent | [3] |

| Proteus spp. (except P. morganii) | 50% Ureolysis Inhibition | 8 x 10⁻⁹ M to 1 x 10⁻⁸ M | |

| Proteus morganii | 50% Ureolysis Inhibition | ~50-fold higher concentration than other Proteus spp. | [3] |

| Ureaplasma urealyticum | Minimum Growth Inhibitory Concentration | 10 µM | [8][9] |

| Ureaplasma parvum & U. urealyticum | Minimum Urease Inhibitory Concentration | ≤ 2 µM | [5][6] |

Table 2: In Vivo Efficacy of Flurofamide

| Animal Model | Bacterial Species | Dosage | Outcome | Reference(s) |

| Ferrets | Helicobacter mustelae | 50 mg/kg (single dose, p.o.) | Complete inhibition of bacterial urease | [1] |

| Ferrets | Helicobacter mustelae | 50 mg/kg (t.i.d., p.o.) | Failed to eradicate infection, but reduced bacterial numbers | [1] |

| Rats | Proteus mirabilis | Not specified | Effective in retarding urinary stone formation | [3] |

| Mice (immunosuppressed) | Ureaplasma spp. | 6 mg/kg (i.p., prophylaxis) | Significantly reduced blood ammonia levels | [6] |

| Mice (immunosuppressed) | Ureaplasma spp. | 6 mg/kg (i.p., treatment) | Significantly greater decrease in blood ammonia vs. untreated | [6] |

| Mongolian Gerbils | Helicobacter pylori | 100 ppm in diet | Marked amelioration of gastritis and reduced infection rates | [2] |

| Mice | Helicobacter pylori | Not specified | Decreased bacterial survival in most gastric regions | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of flurofamide as a urease inhibitor.

In Vitro Urease Activity Assay (Whole-Cell)

This protocol is adapted from methods used to assess urease activity in intact bacterial cells.[3][5]

Objective: To determine the concentration of flurofamide required to inhibit urease activity in a whole-cell bacterial suspension.

Materials:

-

Bacterial culture (e.g., Proteus mirabilis, Helicobacter pylori)

-

Appropriate liquid culture medium (e.g., Brain Heart Infusion broth)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Flurofamide stock solution (in a suitable solvent like DMSO)

-

Urea solution (e.g., 1 M)

-

Ammonia quantification reagent (e.g., Berthelot's reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Bacterial Culture: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in the appropriate liquid medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with PBS to remove any residual medium. Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 1.0).

-

Inhibitor Incubation: In a 96-well microplate, add the bacterial cell suspension to wells containing serial dilutions of flurofamide. Include a positive control (no inhibitor) and a negative control (no bacteria). Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Urease Reaction: Initiate the urease reaction by adding a concentrated urea solution to each well to a final concentration of (e.g., 50 mM).

-

Reaction Termination and Ammonia Quantification: After a specific incubation period (e.g., 15-30 minutes), terminate the reaction (e.g., by adding a strong base). Quantify the amount of ammonia produced using a suitable method, such as the Berthelot assay, which involves the addition of phenol-hypochlorite reagent and measurement of absorbance at a specific wavelength (e.g., 625 nm).

-

Data Analysis: Calculate the percentage of urease inhibition for each flurofamide concentration relative to the positive control. Determine the IC50 value, which is the concentration of flurofamide that inhibits 50% of the urease activity.

dot

References

- 1. Inhibition of Helicobacter pylori urease by phenyl phosphorodiamidates: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoramide | FH2N | CID 139987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Flurofamide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) is a potent and specific inhibitor of bacterial urease. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Flurofamide. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of infections caused by urease-producing bacteria. The guide includes detailed experimental protocols for key assays, a plausible chemical synthesis route, and a summary of quantitative data from preclinical studies. Visualizations of the urease inhibition pathway and a representative in vivo experimental workflow are also provided to facilitate a comprehensive understanding of Flurofamide's properties and evaluation.

Discovery and Background

Flurofamide, identified as N-[diaminophosphinyl]-4-fluorobenzamide, emerged in the early 1980s as a promising agent for combating infections caused by urease-producing bacteria. Initial studies by Millner et al. in 1982 highlighted its potential as a potent inhibitor of bacterial urease, with possible clinical applications in treating infection-induced urinary stones[1][2]. Subsequent research by Kenny in 1983 further characterized Flurofamide as a powerful inhibitor of the growth of Ureaplasma urealyticum, demonstrating its specificity and significantly greater activity compared to the then-standard acetohydroxamic acid[3][4]. These foundational studies established Flurofamide as a molecule of interest for its targeted antimicrobial properties.

The primary therapeutic rationale for Flurofamide is its ability to inhibit urease, an enzyme crucial for the survival and pathogenicity of various bacteria. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The resulting increase in local pH can damage host tissues and contribute to the formation of infection-related stones, particularly in the urinary tract. In species like Ureaplasma, urease activity is also linked to hyperammonemia, a life-threatening condition observed in some lung transplant recipients[5]. By inhibiting urease, Flurofamide offers a targeted therapeutic strategy to mitigate the pathological consequences of these infections.

Chemical Synthesis

While the original synthesis patents provide a general outline, this section details a plausible, two-step laboratory-scale synthesis of Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide).

Step 1: Synthesis of N-[Dichlorophosphinyl]-4-fluorobenzamide

This initial step involves the reaction of 4-fluorobenzamide with phosphorus pentachloride to form the dichlorophosphinyl intermediate.

-

Materials: 4-fluorobenzamide, phosphorus pentachloride (PCl₅), and an anhydrous non-polar solvent such as carbon tetrachloride (CCl₄).

-

Procedure:

-

In a fume hood, suspend 4-fluorobenzamide in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add phosphorus pentachloride to the suspension. An exothermic reaction may occur.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by thin-layer chromatography).

-

Cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold, dry solvent, and dry under vacuum to yield N-[Dichlorophosphinyl]-4-fluorobenzamide.

-

Step 2: Synthesis of N-[diaminophosphinyl]-4-fluorobenzamide (Flurofamide)

The final step involves the amination of the dichlorophosphinyl intermediate with anhydrous ammonia.

-

Materials: N-[Dichlorophosphinyl]-4-fluorobenzamide, anhydrous ammonia (gas or as a solution in an appropriate solvent), and a suitable anhydrous solvent like chloroform or dichloromethane.

-

Procedure:

-

Dissolve the N-[Dichlorophosphinyl]-4-fluorobenzamide intermediate in an anhydrous solvent in a reaction vessel cooled in a dry ice/acetone bath.

-

Bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia dropwise with vigorous stirring. Maintain the temperature below 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water to remove ammonium chloride byproduct.

-

The final product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous methanol) to yield pure Flurofamide.

-

Mechanism of Action: Urease Inhibition

Flurofamide's therapeutic effect is derived from its potent and specific inhibition of bacterial urease. Urease is a nickel-containing enzyme that is essential for the survival of certain bacteria in acidic environments, such as the stomach and the urinary tract.

The signaling pathway of urease activity and its inhibition by Flurofamide can be visualized as follows:

Caption: Urease Inhibition Signaling Pathway.

Quantitative Data

The efficacy of Flurofamide has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Urease Inhibition

| Bacterial Species | Strain | Minimum Urease Inhibitory Concentration (µM) | Reference |

| Ureaplasma parvum | Respiratory Isolate 1 | ≤ 2 | [5][6] |

| Ureaplasma parvum | Respiratory Isolate 2 | ≤ 2 | [5][6] |

| Ureaplasma parvum | Respiratory Isolate 3 | ≤ 2 | [5][6] |

| Ureaplasma parvum | Respiratory Isolate 4 | ≤ 2 | [5][6] |

| Ureaplasma urealyticum | Respiratory Isolate 1 | ≤ 2 | [5][6] |

| Ureaplasma urealyticum | Respiratory Isolate 2 | ≤ 2 | [5][6] |

| Ureaplasma urealyticum | Respiratory Isolate 3 | ≤ 2 | [5][6] |

| Ureaplasma urealyticum | Respiratory Isolate 4 | ≤ 2 | [5][6] |

| Ureaplasma urealyticum | Urogenital Isolate | ≤ 2 | [5][6] |

| Proteus mirabilis | Pr-91 | I₅₀ = 0.0108 µM | [7] |

| Helicobacter pylori | N/A | ED₅₀ ≈ 0.1 µM | [8] |

Table 2: In Vivo Efficacy in a Mouse Model of Ureaplasma-Induced Hyperammonemia

| Treatment Group | Dosage | Outcome Measure | Result | P-value | Reference |

| Prophylaxis Study | |||||

| Infected, Untreated | N/A | Blood NH₃ (µmol/L) at 24h | 26.5 ± 17.7 | [6] | |

| Infected + Flurofamide | 6 mg/kg IP (1h prior) | Blood NH₃ (µmol/L) at 24h | 10.9 ± 4.0 | 0.0146 | [6] |

| Treatment Study | |||||

| Infected, Untreated | N/A | % Reduction in Blood NH₃ at 6h | 9.1 ± 33.5 | [6] | |

| Infected + Flurofamide | 6 mg/kg IP (at 24h post-infection) | % Reduction in Blood NH₃ at 6h | 56.4 ± 17.2 | 0.0152 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

5.1. In Vitro Minimum Urease Inhibitory Concentration (MUIC) Assay

This protocol is adapted from studies on Ureaplasma species[5][6].

-

Objective: To determine the minimum concentration of Flurofamide required to inhibit urease activity in bacterial cultures.

-

Materials:

-

Ureaplasma isolates

-

10B broth (unbuffered)

-

Flurofamide stock solution

-

96-well microtiter plates

-

Phenol red indicator

-

-

Procedure:

-

Prepare serial dilutions of Flurofamide in 10B broth in a 96-well plate.

-

Prepare a suspension of the Ureaplasma isolate in 10B broth.

-

Inoculate each well containing the Flurofamide dilutions with the bacterial suspension. Include a positive control (no Flurofamide) and a negative control (no bacteria).

-

Incubate the plates at 37°C.

-

Monitor the color change of the phenol red indicator in the control wells from yellow to fuchsia, which indicates ammonia production.

-

The MUIC is the lowest concentration of Flurofamide that prevents the color change.

-

5.2. In Vivo Mouse Model of Ureaplasma-Induced Hyperammonemia

This protocol is based on the methodology used to evaluate the prophylactic and therapeutic efficacy of Flurofamide[6].

-

Objective: To assess the ability of Flurofamide to prevent or treat hyperammonemia in a mouse model of Ureaplasma infection.

-

Animal Model: Immunosuppressed mice (e.g., C3H mice treated with cyclophosphamide) fed a urea-supplemented diet to induce mild uremia.

-

Materials:

-

Ureaplasma parvum respiratory isolate

-

Flurofamide solution for injection

-

Anesthetic (e.g., ketamine/xylazine)

-

Point-of-care ammonia meter

-

-

Procedure (Prophylaxis):

-

Administer Flurofamide (e.g., 6 mg/kg) via intraperitoneal (IP) injection one hour prior to infection.

-

Anesthetize the mice and infect them via both intratracheal (IT) and IP routes with a suspension of U. parvum.

-

At 24 hours post-infection, collect blood samples and measure blood ammonia levels.

-

-

Procedure (Treatment):

-

Infect the mice as described above.

-

At 24 hours post-infection, measure baseline blood ammonia levels.

-

Administer Flurofamide (e.g., 6 mg/kg) via IP injection to the treatment group.

-

At 6 hours post-treatment, collect blood samples and measure blood ammonia levels again to determine the reduction.

-

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the in vivo mouse model of Ureaplasma-induced hyperammonemia.

Caption: In Vivo Experimental Workflow.

Conclusion

Flurofamide is a well-characterized, potent inhibitor of bacterial urease with demonstrated efficacy in preclinical models of infection. Its specific mechanism of action makes it an attractive candidate for further development, particularly for the treatment of infections where urease is a key virulence factor. This guide provides a comprehensive technical overview to support ongoing and future research in this area.

References

- 1. auajournals.org [auajournals.org]

- 2. Flurofamide: a potent inhibitor of bacterial urease with potential clinical utility in the treatment of infection induced urinary stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the growth of Ureaplasma urealyticum by a new urease inhibitor, flurofamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Flurofamide Prevention and Treatment of Ureaplasma-Induced Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Effect of potent urease inhibitor, fluorofamide, on Helicobacter sp. in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Flurofamide: A Comprehensive Technical Guide on its Inhibitory Effects on Proteus mirabilis Urease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteus mirabilis, a Gram-negative bacterium, is a primary etiological agent in complicated urinary tract infections (UTIs), particularly in catheterized patients.[1][2] A key virulence factor of this pathogen is the enzyme urease, which hydrolyzes urea to ammonia and carbon dioxide.[3] This action elevates urinary pH, leading to the precipitation of struvite and carbonate apatite crystals, forming urinary stones (urolithiasis) and catheter encrustation.[3][4] Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide), a potent urease inhibitor, has demonstrated significant potential in mitigating the pathological effects of P. mirabilis. This guide provides an in-depth analysis of flurofamide's effects on P. mirabilis urease, including quantitative inhibitory data, detailed experimental protocols, and visualizations of experimental workflows.

Quantitative Analysis of Flurofamide's Inhibitory Activity

Flurofamide has been shown to be a highly potent inhibitor of P. mirabilis urease, significantly more so than other known inhibitors such as acetohydroxamic acid (AHA). The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Urease Inhibition

| Inhibitor | Target Organism/Enzyme | IC50 (M) | Potency vs. AHA | Reference |

| Flurofamide | Proteus mirabilis Pr-91 (intact cells) | 1.08 x 10⁻⁸ | ~1000x more potent | [5] |

| Flurofamide | Proteus species (general) | 8 x 10⁻⁹ - 1 x 10⁻⁸ | Not specified | [5] |

| Acetohydroxamic Acid (AHA) | Proteus mirabilis (intact cells) | ~1 x 10⁻⁵ | - | [5] |

Table 2: In Vivo Efficacy in a Rat Model of P. mirabilis UTI

| Treatment Group | Dosage | Outcome Measure | Result | Reference |

| Flurofamide | Not specified | Inhibition of struvite formation | Effective in inhibiting stone formation | [5] |

| Flurofamide | 4.7 mg/kg (single oral dose) | Reduction of urinary ammonium ion levels | Significant reduction in NH₃ levels | [5] |

Table 3: Urinary Recovery of Urease Inhibitory Activity

| Species | Dose of Flurofamide | Outcome | Conclusion | Reference |

| Rats & Dogs | Oral administration | Excreted in urine | Efficacy in humans may be achievable at doses under 1 mg/kg | [5][6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the evaluation of flurofamide's effect on P. mirabilis urease.

Cellular Urease Inhibition Assay

This protocol is used to determine the concentration of an inhibitor required to reduce the urease activity of intact bacterial cells by 50% (IC50).

Materials:

-

Cultures of Proteus mirabilis

-

Phosphate buffer

-

Urea solution

-

Flurofamide (or other inhibitors) at various concentrations

-

Apparatus for measuring ammonia production (e.g., colorimetric assay reagents, ammonia-selective electrode)

Procedure:

-

Bacterial Culture: Grow Proteus mirabilis in a suitable broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with phosphate buffer to remove any residual media components.

-

Inhibitor Incubation: Resuspend the bacterial cells in phosphate buffer and pre-incubate them with varying concentrations of flurofamide for a specified period.

-

Urease Reaction: Initiate the urease reaction by adding a solution of urea to the bacterial suspension.

-

Ammonia Measurement: After a defined incubation period, measure the amount of ammonia produced. This can be done using a colorimetric method, such as the phenol-nitroprussiate method.

-

Data Analysis: Calculate the percentage of urease inhibition for each flurofamide concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Rat Model of P. mirabilis Induced Urinary Stone Formation

This in vivo model is used to assess the efficacy of urease inhibitors in preventing the formation of urinary stones.

Procedure:

-

Infection Induction: Anesthetize male rats and surgically implant a small, sterile glass bead into the bladder. The bead is first immersed in a P. mirabilis inoculum. The bladder is then closed.

-

Treatment: Twenty-four hours post-infection, begin oral administration of flurofamide (or a vehicle control) multiple times a day for a set treatment period.

-

Outcome Assessment: At the end of the treatment period, sacrifice the rats and remove the bladder stones.

-

Stone Analysis: Determine the phosphate content of the stones as a measure of struvite formation.

-

Statistical Analysis: Use appropriate statistical tests, such as the Wilcoxon Rank Sum test, to compare the extent of stone formation between the treated and control groups.

Measurement of Urinary Ammonium Levels in Infected Rats

This protocol evaluates the in vivo effect of a urease inhibitor on the metabolic activity of P. mirabilis in the urinary tract.

Procedure:

-

Infection: Establish a P. mirabilis urinary tract infection in rats as described above.

-

Treatment: After a period to allow the infection to establish (e.g., 9 days), administer a single oral dose of flurofamide or a control solution to fasted rats.

-

Urine Collection: Place the rats in metabolism cages and collect urine at regular intervals post-treatment.

-

Ammonia Determination: Measure the concentration of ammonia in the collected urine samples using a suitable method (e.g., the Selgison and Selgison method).

-

Data Analysis: Compare the urinary ammonia levels between the flurofamide-treated and control groups over time.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for the cellular urease inhibition assay.

Caption: Experimental workflow for the rat model of urinary stone formation.

Mechanism of Action

Flurofamide acts as a potent inhibitor of the urease enzyme. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea.[7] The inhibition of this enzyme by flurofamide prevents the production of ammonia, thereby maintaining a normal urinary pH and preventing the precipitation of minerals that lead to stone formation. The exact molecular interactions between flurofamide and the active site of P. mirabilis urease have not been fully elucidated in the provided literature, but its high potency suggests a strong and specific binding to the enzyme.

Conclusion and Future Directions

Flurofamide has been robustly demonstrated to be a powerful inhibitor of Proteus mirabilis urease both in vitro and in vivo. Its ability to prevent urinary stone formation and reduce urinary ammonia levels in animal models highlights its therapeutic potential for treating and preventing complications associated with P. mirabilis UTIs. Future research should focus on elucidating the precise molecular mechanism of inhibition, conducting further preclinical and clinical studies to establish its safety and efficacy in humans, and exploring its potential in combination with antibiotics to enhance the clearance of P. mirabilis infections. The development of more stable urease inhibitors based on the structure of flurofamide could also be a promising avenue for research.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Proteus mirabilis Biofilm: Development and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteus mirabilis Infections - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. ovid.com [ovid.com]

- 6. auajournals.org [auajournals.org]

- 7. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 8. Effect of potent urease inhibitor, fluorofamide, on Helicobacter sp. in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Flurofamide for Helicobacter pylori Infection: A Technical Guide

Executive Summary

Helicobacter pylori infection remains a significant global health challenge, with increasing antibiotic resistance necessitating the exploration of novel therapeutic strategies. One such strategy involves targeting the bacterium's essential virulence factor, the urease enzyme. This technical guide provides an in-depth analysis of Flurofamide, a potent urease inhibitor, as a potential agent against H. pylori. This document summarizes the available preclinical data, details relevant experimental methodologies, and visualizes key bacterial signaling pathways to support researchers, scientists, and drug development professionals in this field. While Flurofamide has demonstrated noteworthy in vitro and in vivo activity by effectively inhibiting H. pylori's acid resistance mechanism, its clinical translation has been hampered by issues such as acid instability. This guide aims to provide a comprehensive resource to inform further research and development of urease inhibitors for the treatment of H. pylori infection.

Introduction

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. A critical factor for its survival in the acidic gastric environment is the enzyme urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide, thereby neutralizing the surrounding acid. This makes urease a prime target for the development of novel anti-H. pylori therapies.

Flurofamide (N-(diaminophosphinyl)-4-fluorobenzamide) is a potent inhibitor of bacterial urease. Its mechanism of action centers on disrupting the acid protection conferred by urease, rendering the bacterium susceptible to the acidic milieu of the stomach. This guide delves into the technical details of Flurofamide's action against H. pylori, presenting available quantitative data, outlining experimental protocols, and illustrating relevant biological pathways.

Mechanism of Action of Flurofamide

Flurofamide's primary mechanism of action against H. pylori is the potent and specific inhibition of its urease enzyme. By blocking urease activity, Flurofamide prevents the production of ammonia, which is essential for the bacterium to maintain a neutral pH in its immediate vicinity within the highly acidic gastric lumen. This disruption of its acid resistance mechanism leads to a reduction in bacterial viability.

In culture, Flurofamide has been shown to completely block both the acid protection and the associated ammonia release in H. pylori at low doses[1]. This targeted action underscores the potential of urease inhibitors as a therapeutic strategy.

Quantitative Data

Table 1: In Vitro Efficacy of Flurofamide against H. pylori

| Parameter | Value | Species | Reference |

| ED50 (Acid Protection Inhibition) | ~100 nM | H. pylori | [1] |

| ED50 (Ammonia Release Inhibition) | ~100 nM | H. pylori | [1] |

| Acid Stability (t1/2 at pH 2) | 5.7 min | N/A | [1] |

Table 2: In Vivo Efficacy of Flurofamide

| Animal Model | Treatment Regimen | Outcome | Reference |

| Ferrets (H. mustelae) | Single dose (50 mg/kg, per os) | Complete inhibition of bacterial urease | [1] |

| Ferrets (H. mustelae) | 50 mg/kg, three times a day | Failed to eradicate infection (compared to 80% eradication with triple therapy), but showed a profound reduction in bacterial numbers. | [1] |

| Ferrets (H. mustelae) | 50 mg/kg Flurofamide + 10 mg/kg amoxicillin, twice a day for 7 days | Failed to eradicate infection, but a reduction in bacterial numbers was observed in 3 out of 5 ferrets. | [1] |

| Mongolian Gerbils (H. pylori) | 100 ppm in diet for 4-6 weeks | Marked amelioration of gastritis and reduction of infected proportion to less than 10%. | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of urease inhibitors. The following sections provide methodologies for key assays.

Urease Inhibition Assay (Colorimetric Method)

This protocol describes a common colorimetric method to determine the inhibitory activity of compounds against H. pylori urease.

Objective: To quantify the inhibition of H. pylori urease activity by Flurofamide.

Principle: Urease hydrolyzes urea to produce ammonia, which increases the pH of the medium. This pH change is detected by a pH indicator, such as phenol red, resulting in a color change that can be measured spectrophotometrically.

Materials:

-

H. pylori culture

-

Urea solution

-

Phosphate buffer (pH 6.8)

-

Phenol red indicator

-

Flurofamide (or other test inhibitor)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Flurofamide in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of Flurofamide in phosphate buffer.

-

Prepare the urease assay solution containing urea and phenol red in phosphate buffer.

-

-

Bacterial Suspension:

-

Harvest H. pylori from culture plates and resuspend in phosphate buffer to a defined optical density (e.g., McFarland standard of 1.0).

-

-

Assay:

-

In a 96-well plate, add a defined volume of the bacterial suspension to each well.

-

Add an equal volume of the Flurofamide dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no bacteria).

-

Incubate the plate under microaerophilic conditions at 37°C for a specified time (e.g., 15-30 minutes).

-

Add the urease assay solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at a specific wavelength (e.g., 560 nm) at time zero.

-

Incubate the plate at 37°C and take absorbance readings at regular intervals (e.g., every 5 minutes for 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of urease activity by determining the change in absorbance over time.

-

Determine the percentage of inhibition for each Flurofamide concentration relative to the positive control.

-

Calculate the IC50 value, which is the concentration of Flurofamide that inhibits 50% of the urease activity.

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the determination of the MIC of Flurofamide against H. pylori.

Objective: To determine the lowest concentration of Flurofamide that visibly inhibits the growth of H. pylori.

Principle: A standardized suspension of H. pylori is exposed to serial dilutions of Flurofamide in a liquid growth medium. After incubation, the presence or absence of bacterial growth is determined visually or by measuring turbidity.

Materials:

-

H. pylori strains (including reference and clinical isolates)

-

Brucella broth supplemented with fetal bovine serum

-

Flurofamide

-

96-well microplates

-

Microplate reader (optional)

-

Microaerophilic incubation system (e.g., gas jar with CampyGen pack)

Procedure:

-

Preparation of Inoculum:

-

Culture H. pylori on appropriate agar plates under microaerophilic conditions.

-

Harvest colonies and suspend them in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of Flurofamide.

-

Perform serial twofold dilutions of Flurofamide in Brucella broth in a 96-well microplate.

-

-

Inoculation:

-

Add the standardized bacterial suspension to each well containing the drug dilutions.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microplate at 37°C under microaerophilic conditions for 48-72 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Flurofamide in which there is no visible growth.

-

Alternatively, the optical density at 600 nm can be measured using a microplate reader.

-

Signaling Pathways and Visualizations

Understanding the impact of urease inhibition on H. pylori's cellular processes is crucial. While the direct downstream signaling effects of Flurofamide are not extensively detailed in the literature, its inhibition of urease is known to affect the bacterium's ability to respond to its environment. One such critical process is chemotaxis.

Helicobacter pylori Chemotaxis Signaling Pathway

H. pylori utilizes a chemotaxis system to navigate the gastric environment and colonize the mucosal layer. This process is governed by a sophisticated signaling pathway that allows the bacterium to move towards favorable conditions and away from harmful ones. Urease activity is known to influence the local pH, which is a key chemoattractant for H. pylori.

Caption: H. pylori chemotaxis pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a urease inhibitor like Flurofamide in an animal model.

Caption: In vivo efficacy testing workflow.

Discussion and Future Directions

The investigation into Flurofamide as a therapeutic agent against H. pylori highlights the potential of urease inhibition as a targeted anti-bacterial strategy. The available data demonstrates that Flurofamide effectively disrupts a key survival mechanism of H. pylori in vitro and leads to a significant reduction in bacterial load and associated gastritis in animal models[1][2].

However, the clinical development of Flurofamide has been hindered by its instability in acidic conditions, which is a significant drawback for a drug intended to act in the stomach[1]. This instability likely contributes to its failure to completely eradicate the infection in vivo, even when combined with antibiotics[1].

Future research in this area should focus on several key aspects:

-

Development of Acid-Stable Urease Inhibitors: The primary hurdle to overcome is the development of potent urease inhibitors with improved stability in the gastric environment.

-

Comprehensive Preclinical Evaluation: Novel urease inhibitors will require thorough in vitro and in vivo characterization, including the determination of IC50 and MIC values against a broad panel of clinical H. pylori isolates, including antibiotic-resistant strains.

-

Combination Therapy Studies: Investigating the synergistic effects of novel urease inhibitors with existing antibiotic regimens could lead to more effective eradication therapies with potentially lower doses of antibiotics, thereby reducing the risk of resistance development.

-

Exploration of Alternative Delivery Systems: Encapsulation or other advanced drug delivery technologies could protect acid-labile urease inhibitors from degradation in the stomach and ensure their delivery to the site of infection.

Conclusion

Flurofamide serves as an important proof-of-concept for the therapeutic potential of urease inhibition in combating H. pylori infection. While its own clinical utility is limited by its physicochemical properties, the knowledge gained from its investigation provides a solid foundation for the development of a new generation of urease inhibitors. By addressing the challenges of acid stability and optimizing efficacy, targeted urease inhibition could become a valuable component of future anti-H. pylori treatment strategies, offering a much-needed alternative to conventional antibiotic therapies.

References

- 1. Effect of potent urease inhibitor, fluorofamide, on Helicobacter sp. in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marked reduction of Helicobacter pylori-induced gastritis by urease inhibitors, acetohydroxamic acid and flurofamide, in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Urease Inhibitor Flurofamide: A Technical Guide to its Activity Against Ureaplasma urealyticum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ureaplasma urealyticum, a bacterium implicated in a range of clinical conditions, presents a unique therapeutic challenge due to its lack of a cell wall and intrinsic resistance to certain classes of antibiotics. A key metabolic feature of Ureaplasma species is their reliance on the hydrolysis of urea, catalyzed by the enzyme urease, for ATP production.[1][2] This dependency opens a promising avenue for antimicrobial intervention. Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) is a potent urease inhibitor that has demonstrated significant activity against Ureaplasma urealyticum by targeting this critical metabolic pathway.[1][3][4] This technical guide provides an in-depth overview of the susceptibility of Ureaplasma urealyticum to Flurofamide, detailing its mechanism of action, quantitative susceptibility data, and relevant experimental protocols.

Mechanism of Action: Inhibition of Urease-Dependent ATP Synthesis

Unlike traditional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, Flurofamide acts as a targeted inhibitor of the urease enzyme in Ureaplasma urealyticum.[1][3][4] The breakdown of urea into ammonia and carbon dioxide by urease is fundamental to the bioenergetics of this organism.[2] This process generates an ammonia chemical potential and a proton electrochemical gradient across the bacterial membrane, which drives the synthesis of ATP.[2] In fact, this pathway is responsible for approximately 95% of the ATP generated by the organism.[2]

Flurofamide, a phosphotriamide derivative, effectively blocks the urease enzyme.[1][5] By inhibiting urease, Flurofamide prevents the hydrolysis of urea, thereby collapsing the ammonia chemical potential and the proton gradient.[2] This direct disruption of the primary energy-generating mechanism leads to the inhibition of Ureaplasma urealyticum growth.[3][4]

Quantitative Susceptibility Data

The in vitro activity of Flurofamide against Ureaplasma urealyticum has been quantified by determining its Minimum Urease Inhibitory Concentration (MUIC). This value represents the lowest concentration of the compound required to inhibit ammonia production, a direct indicator of urease activity.

| Organism | Number of Isolates Tested | Minimum Urease Inhibitory Concentration (µM) | Reference |

| Ureaplasma urealyticum | 5 | ≤2 | [1] |

| Ureaplasma parvum | 4 | ≤2 | [1] |

Experimental Protocols

Determining the susceptibility of Ureaplasma urealyticum to Flurofamide involves specialized microbiological techniques due to the fastidious nature of the organism and the unique mechanism of the inhibitor. The following outlines a likely protocol for an in vitro urease inhibition assay.

Protocol: In Vitro Urease Inhibition Assay for Ureaplasma urealyticum

1. Isolate Preparation and Culture:

-

Clinical or reference isolates of Ureaplasma urealyticum are grown in a suitable broth medium, such as 10B broth or Shepard's A7 medium, which contains urea and a pH indicator (e.g., phenol red).

-

Cultures are incubated at 37°C in a microaerophilic environment (e.g., 5% CO2) until a color change, indicating growth and urea hydrolysis, is observed.

2. Preparation of Flurofamide Stock Solution:

-

A stock solution of Flurofamide is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.

-

Serial dilutions of the Flurofamide stock solution are then prepared in the appropriate broth medium to achieve the desired final concentrations for the assay.

3. Microdilution Assay:

-

A standard broth microdilution method is adapted for this assay.

-

In a 96-well microtiter plate, each well is filled with a specific concentration of the diluted Flurofamide.

-

A standardized inoculum of the Ureaplasma urealyticum culture is added to each well.

-

Control wells are included: a positive control well containing the inoculum and no Flurofamide, and a negative control well with broth only.

4. Incubation and Observation:

-

The microtiter plate is sealed and incubated at 37°C in a 5% CO2 atmosphere.

-

The plate is observed for a color change in the pH indicator at regular intervals. The hydrolysis of urea to ammonia by urease will increase the pH, causing a color change (e.g., from yellow to pink or red with phenol red).

5. Determination of Minimum Urease Inhibitory Concentration (MUIC):

-

The MUIC is defined as the lowest concentration of Flurofamide that completely inhibits the color change, indicating the inhibition of urease activity and, consequently, the growth of the organism.

Visualizations

Diagram: Mechanism of Action of Flurofamide

References

- 1. Flurofamide Prevention and Treatment of Ureaplasma-Induced Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis of urea by Ureaplasma urealyticum generates a transmembrane potential with resultant ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

Flurofamide: A Technical Guide for Researchers in the Development of Therapeutics for Infection-Induced Urinary Stones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infection-induced urinary stones, primarily composed of struvite (magnesium ammonium phosphate), present a significant clinical challenge. These stones are a direct consequence of urinary tract infections (UTIs) caused by urease-producing bacteria, most notably Proteus mirabilis. The enzymatic hydrolysis of urea by bacterial urease elevates urinary pH and ammonia concentration, creating an environment conducive to struvite crystallization. Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) has emerged as a potent and specific inhibitor of bacterial urease, showing considerable promise as a therapeutic agent to prevent the formation and growth of these stones. This technical guide provides an in-depth overview of flurofamide, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study.

Introduction: The Challenge of Infection-Induced Urinary Stones

Urinary tract infections caused by urease-producing microorganisms can lead to the formation of infection-induced urinary stones, also known as struvite or triple phosphate calculi. These stones can grow rapidly, often forming large staghorn calculi that can fill the renal pelvis and calyces, leading to obstruction, renal damage, and recurrent infections.

The cornerstone of struvite stone formation is the enzymatic activity of bacterial urease. This enzyme catalyzes the hydrolysis of urea, a major organic solute in urine, into ammonia and carbon dioxide. This process initiates a cascade of events:

-

Increased Ammonia Production: The accumulation of ammonia in the urine directly contributes to the stone matrix.

-

Elevation of Urinary pH: The ammonia produced alkalinizes the urine, often to a pH of 8.0 or higher.

-

Crystal Precipitation: The alkaline environment decreases the solubility of phosphate, magnesium, and ammonium ions, leading to their precipitation and the formation of struvite crystals (MgNH₄PO₄·6H₂O).

Given the central role of urease in this pathogenic process, inhibition of this enzyme presents a logical and targeted therapeutic strategy.

Flurofamide: A Potent Urease Inhibitor

Flurofamide is a small molecule inhibitor of bacterial urease. Preclinical studies have demonstrated its high potency and efficacy in preventing the formation of infection-induced urinary stones.

Mechanism of Action

Flurofamide acts as a specific and potent inhibitor of bacterial urease. By blocking the active site of the enzyme, it prevents the hydrolysis of urea, thereby averting the subsequent rise in urinary ammonia and pH that is critical for struvite stone formation. This targeted action is anticipated to have a favorable safety profile, as it does not interfere with other metabolic processes.

Preclinical Efficacy

Studies in animal models, particularly in rats with experimentally induced Proteus mirabilis UTIs, have shown that oral administration of flurofamide effectively retards the formation of bladder stones.[1] Notably, flurofamide has been reported to be approximately 1,000 times more potent than acetohydroxamic acid, another urease inhibitor that has been used clinically.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of flurofamide.

Table 1: In Vitro Urease Inhibitory Activity

| Compound | Target Organism | IC50 | Relative Potency vs. Acetohydroxamic Acid |

| Flurofamide | Proteus mirabilis | Data not explicitly stated, but implied to be in the nanomolar range | ~1000x more potent |

| Acetohydroxamic Acid | Proteus mirabilis | Micromolar range | 1x |

Table 2: In Vivo Efficacy of Flurofamide in a Rat Model of Infection-Induced Bladder Stones

| Treatment Group | Dosage | Mean Stone Weight (mg) ± SD | Percent Reduction in Stone Weight |

| Control (Vehicle) | - | Data not available in summarized format | - |

| Flurofamide | Specific dose-response data not available in summarized format | Statistically significant reduction compared to control | Dose-dependent |

Table 3: Urinary Excretion of Flurofamide in Rats (Single Oral Dose)

| Time Interval (hours) | Cumulative Percent of Administered Dose Excreted in Urine |

| 0-2 | Data not available in summarized format |

| 2-4 | Data not available in summarized format |

| 4-6 | Data not available in summarized format |

| Total (0-6) | ~25% [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of flurofamide.

Synthesis of Flurofamide (N-(diaminophosphinyl)-4-fluorobenzamide)

In Vitro Urease Inhibition Assay (Proteus mirabilis)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against Proteus mirabilis urease.

Materials:

-

Proteus mirabilis culture

-

Luria-Bertani (LB) broth

-

Urea solution (e.g., 1 M, sterile)

-

Phosphate buffered saline (PBS), pH 7.4

-

Phenol red indicator solution

-

Test compound (e.g., flurofamide) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Bacterial Culture: Inoculate P. mirabilis into LB broth and incubate overnight at 37°C with shaking.

-

Preparation of Cell Lysate: Harvest the bacterial cells by centrifugation. Wash the pellet with PBS and resuspend in a lysis buffer. Lyse the cells using sonication or enzymatic methods. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the urease enzyme.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer (pH 7.4)

-

Urea solution (final concentration, e.g., 100 mM)

-

Serial dilutions of the test compound (flurofamide)

-

A fixed amount of the P. mirabilis cell lysate (urease source)

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[2]

-

Colorimetric Detection: After incubation, add a phenol red indicator solution. The ammonia produced by urease activity will increase the pH, causing a color change from yellow to pink/red.

-

Measurement: Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound compared to a control with no inhibitor. Plot the percentage inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Rat Model of Infection-Induced Struvite Bladder Stones

This protocol describes the induction of struvite bladder stones in rats through infection with Proteus mirabilis.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Proteus mirabilis culture

-

Tryptic Soy Broth (TSB)

-

Sterile saline

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

Foreign body for bladder implantation (e.g., sterile zinc disc or glass bead)

-

Test compound (flurofamide) formulation for oral administration

Procedure:

-

Bacterial Inoculum Preparation: Culture P. mirabilis in TSB overnight at 37°C. Centrifuge the culture, wash the bacterial pellet with sterile saline, and resuspend to a desired concentration (e.g., 10⁸ CFU/mL).

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make a midline abdominal incision to expose the urinary bladder.

-

Carefully make a small incision in the dome of the bladder.

-

Implant a sterile foreign body (e.g., a small zinc disc) into the bladder. The foreign body acts as a nidus for stone formation.

-

Instill a small volume (e.g., 0.1 mL) of the prepared P. mirabilis suspension into the bladder.

-

Suture the bladder and close the abdominal incision.

-

-

Treatment:

-

House the rats in individual metabolic cages to allow for urine collection.

-

Begin oral administration of flurofamide (or vehicle control) at the desired doses and frequency (e.g., once or twice daily) for a predetermined period (e.g., 7-14 days).

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the rats.

-

Aseptically collect urine from the bladder for pH measurement and bacterial culture.

-

Excise the bladder and carefully remove any formed stones.

-

Dry the stones to a constant weight and record the weight.

-

The composition of the stones can be analyzed using techniques such as X-ray diffraction or infrared spectroscopy to confirm they are struvite.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in struvite stone formation and the experimental workflow for evaluating flurofamide are provided below using Graphviz (DOT language).

Signaling Pathway of Infection-Induced Struvite Stone Formation

Caption: Molecular pathway of infection-induced struvite stone formation.

Experimental Workflow for Flurofamide Evaluation in a Rat Model

Caption: Workflow for evaluating flurofamide in a rat model.

Conclusion and Future Directions

Flurofamide represents a highly promising therapeutic candidate for the management of infection-induced urinary stones. Its potent and specific inhibition of bacterial urease directly targets the fundamental cause of struvite stone formation. The preclinical data, though requiring further detailed quantification in publicly accessible literature, strongly support its continued investigation.

For drug development professionals, the next steps should focus on:

-

Definitive Preclinical Studies: Conducting comprehensive dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies to establish a clear therapeutic window and dosing regimen.

-

Safety and Toxicology: Performing rigorous safety and toxicology assessments in relevant animal models to ensure a favorable risk-benefit profile.

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the efficacy and safety of flurofamide in patients with recurrent infection-induced urinary stones.

Further research into the molecular interactions between flurofamide and the active site of urease from various uropathogens could also inform the development of next-generation urease inhibitors with even greater potency and specificity. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of flurofamide and other novel urease inhibitors in combating this challenging urological condition.

References

Flurofamide: A Urease Inhibitor with Therapeutic Potential for Hyperammonemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyperammonemia, characterized by elevated levels of ammonia in the blood, is a serious and potentially life-threatening condition that can lead to severe neurological complications, including hepatic encephalopathy. A key contributor to systemic ammonia levels is the enzymatic activity of urease, produced by various microorganisms in the gastrointestinal and urinary tracts. Flurofamide (N-(diaminophosphinyl)-4-fluorobenzamide) has emerged as a potent and specific inhibitor of urease, demonstrating significant promise as a therapeutic agent for the management of hyperammonemia. This technical guide provides a comprehensive overview of the current state of knowledge regarding flurofamide, including its mechanism of action, preclinical efficacy, and the underlying signaling pathways implicated in hyperammonemia. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this critical area.

Introduction to Hyperammonemia and the Role of Urease

Hyperammonemia can arise from various etiologies, including liver disease, urea cycle disorders, and infections with urease-producing organisms.[1] Under normal physiological conditions, the liver efficiently converts ammonia into urea for excretion.[2] However, in states of liver dysfunction or in the presence of excessive ammonia production, this detoxification process is overwhelmed, leading to a toxic accumulation of ammonia in the systemic circulation.[1]

Ammonia readily crosses the blood-brain barrier, where it exerts its neurotoxic effects primarily on astrocytes.[3] This leads to a cascade of detrimental events, including astrocyte swelling, altered neurotransmission, and impaired cerebral energy metabolism, culminating in the clinical manifestations of hepatic encephalopathy.[4][5]

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate, which spontaneously decomposes to a second molecule of ammonia and carbonic acid. This enzymatic reaction is a significant source of ammonia in the body, particularly in the context of infections with urease-positive bacteria such as Ureaplasma species and Helicobacter pylori.[6] Therefore, the inhibition of urease presents a logical and targeted therapeutic strategy to reduce ammonia production and mitigate the pathological consequences of hyperammonemia.

Flurofamide: A Potent Urease Inhibitor

Flurofamide is a structural analog of urea that acts as a potent inhibitor of bacterial urease.[7][8] Its mechanism of action involves the specific and potent inhibition of the urease enzyme, thereby preventing the breakdown of urea into ammonia.[6][9]

In Vitro Efficacy

Studies have demonstrated the broad-spectrum activity of flurofamide against urease from various bacterial species. Notably, it has shown high potency against urease from Ureaplasma species, which are implicated in hyperammonemia in lung transplant recipients.

| Organism | Inhibitory Concentration | Reference |

| Ureaplasma parvum (4 isolates) | Minimum Urease Inhibitory Concentration (MUIC) ≤ 2 µM | [10] |

| Ureaplasma urealyticum (5 isolates) | Minimum Urease Inhibitory Concentration (MUIC) ≤ 2 µM | [10] |

| Helicobacter pylori | ED50 ≈ 100 nM | [6] |

| Ureaplasma urealyticum | Growth inhibition at 10 µM | [7] |

In Vivo Efficacy in a Preclinical Model of Hyperammonemia

The therapeutic potential of flurofamide has been evaluated in a mouse model of Ureaplasma-induced hyperammonemia. These studies have provided compelling evidence for its ability to both prevent and treat this condition.

| Study Design | Animal Model | Flurofamide Dose | Key Findings | Reference |

| Prophylaxis | Immunosuppressed mice infected with U. parvum | 6 mg/kg IP | Significantly lower blood ammonia levels at 24h post-infection (10.9 ± 4.0 µmol/L vs. 26.5 ± 17.7 µmol/L in untreated; P = 0.0146). | [10] |

| Treatment | Hyperammonemic mice infected with U. parvum | 6 mg/kg IP | Significantly greater reduction in blood ammonia levels at 6h post-treatment (56.4 ± 17.1% reduction vs. 9.1 ± 33.5% in untreated; P = 0.0152). | [10] |

Signaling Pathways in Hyperammonemia and Potential Modulation by Flurofamide

The neurotoxicity of ammonia is multifaceted, involving the dysregulation of several critical signaling pathways. By reducing the systemic ammonia load, flurofamide is anticipated to indirectly mitigate these downstream pathological events.

Urease-Mediated Ammonia Production

The primary mechanism of flurofamide is the direct inhibition of urease, preventing the initial production of excess ammonia from urea.

Caption: Flurofamide directly inhibits the urease enzyme, blocking the conversion of urea to ammonia.

Downstream Neuropathological Signaling Cascades

Elevated ammonia levels in the brain trigger a complex interplay of signaling pathways that contribute to neuronal dysfunction. These include excitotoxicity mediated by glutamate receptors, neuroinflammation driven by activated glial cells, and oxidative stress leading to cellular damage.

Hyperammonemia leads to an overactivation of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors.[10][11] This results in excessive calcium influx into neurons, leading to excitotoxicity and neuronal cell death.[12]

Caption: Hyperammonemia-induced glutamate excitotoxicity pathway.

Ammonia activates microglia and astrocytes, the resident immune cells of the central nervous system.[13] This activation leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), perpetuating a neuroinflammatory state that exacerbates neuronal injury.[14][15]

Caption: Ammonia-induced neuroinflammatory cascade.

Hyperammonemia induces the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[12][16] This impairs cellular energy metabolism and contributes to astrocyte swelling and neuronal damage.[5]

Caption: Oxidative stress pathway in hyperammonemia.

Experimental Protocols

In Vitro Urease Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against bacterial urease.

Objective: To determine the Minimum Urease Inhibitory Concentration (MUIC) of flurofamide against Ureaplasma species.

Materials:

-

Ureaplasma isolates

-

Urea broth medium (containing urea and a pH indicator such as phenol red)

-

Flurofamide stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Incubator (37°C)

-

Plate reader (for colorimetric measurement)

Procedure:

-

Prepare serial dilutions of flurofamide in urea broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the Ureaplasma isolate.

-

Include positive controls (no inhibitor) and negative controls (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Observe the color change of the pH indicator. A change from yellow to pink indicates urease activity (ammonia production).

-

The MUIC is defined as the lowest concentration of flurofamide that prevents the color change.

Murine Model of Ureaplasma-Induced Hyperammonemia